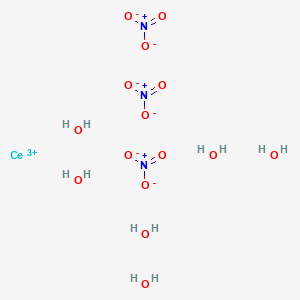
Cerium(III) nitrate hexahydrate
Cat. No. B077679
Key on ui cas rn:
10294-41-4
M. Wt: 221.14 g/mol
InChI Key: DHBGEZZULIYPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05876854
Procedure details


3 moles of acetylacetone was added to 1 mole of cerium nitrate hexahydrate, followed by treatment by heating to 90° C. with agitation for 1 hour. The resultant solution was provided as a stock solution for cerium nitrate. This contained 23.2% of CeO2 as solids.

Name
cerium nitrate hexahydrate
Quantity
1 mol
Type
reactant
Reaction Step One

[Compound]
Name
resultant solution

Name
cerium nitrate
Identifiers


|
REACTION_CXSMILES
|
C(CC(=O)C)(=O)C.O.O.O.O.O.O.[N+:14]([O-:17])([O-:16])=[O:15].[Ce+3:18].[N+:19]([O-:22])([O-:21])=[O:20].[N+:23]([O-:26])([O-:25])=[O:24]>>[N+:14]([O-:17])([O-:16])=[O:15].[Ce+3:18].[N+:19]([O-:22])([O-:21])=[O:20].[N+:23]([O-:26])([O-:25])=[O:24] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
cerium nitrate hexahydrate
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
[Compound]
|
Name
|
resultant solution
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
cerium nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
